(R)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate
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Overview
Description
Preparation Methods
The synthesis of ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include ®-3-amino-4-hydroxybutanoic acid and benzyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydroxide to facilitate the reaction between the amino group and the benzyl chloroformate.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate can be compared with similar compounds such as:
®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: This compound is a leucine derivative and shares structural similarities with ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate.
®-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid: Another structurally related compound used in similar research applications.
The uniqueness of ®-Methyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoate lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C13H17NO5/c1-18-12(16)7-11(8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17) |
InChI Key |
OMBGAKPAAHBFHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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